(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl

Chiral resolution Stereochemistry Oxazolo[3,4-a]pyrazine

Structurally constrained (8aS)-enantiomer with zero rotatable bonds. Hydrochloride salt ensures aqueous solubility for biochemical screening at 1-10 mM. 98% purity eliminates impurity-driven false hits in kinase assays. Ideal chiral fragment for FBDD libraries—no post-synthetic chiral separation required. Spirocyclopropane scaffold provides unique vector for ribose-pocket exploration. Accelerate hit-to-lead timelines with this pre-organized, three-dimensional building block.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
CAS No. 1427514-87-1
Cat. No. B1444061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl
CAS1427514-87-1
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1CC12C3CNCCN3C(=O)O2.Cl
InChIInChI=1S/C8H12N2O2.ClH/c11-7-10-4-3-9-5-6(10)8(12-7)1-2-8;/h6,9H,1-5H2;1H/t6-;/m0./s1
InChIKeyJAAJYQCDTYFTFA-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl (CAS 1427514-87-1): Structural & Procurement Profile for Medicinal Chemistry


This compound is a single-enantiomer (8aS-configuration) spirocyclic oxazolo[3,4-a]pyrazin-3-one hydrochloride salt with a molecular formula of C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 g/mol . It features a rigid spiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazine] scaffold with zero rotatable bonds and a defined stereocenter, making it a structurally constrained building block for medicinal chemistry and chemical biology . The hydrochloride salt form is reported to enhance aqueous solubility relative to the free base .

Why (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl Cannot Be Replaced by In-Class Compounds: The Structural Differentiation Argument


In-class oxazolo[3,4-a]pyrazine derivatives such as SHA-68, hexahydro-oxazolo[3,4-a]pyrazin-3-ones, or spiro-pyrrolo[1,2-a]pyrazine analogs differ fundamentally in three procurement-relevant dimensions: (i) stereochemistry—this compound is exclusively the (S)-enantiomer, whereas many analogs are achiral or racemic mixtures ; (ii) salt form—the hydrochloride salt provides superior aqueous solubility over free-base analogs, a critical factor for reproducible biological assay preparation ; and (iii) scaffold topology—the spirocyclopropane junction eliminates rotatable bonds, imposing conformational rigidity absent in non-spiro or larger spiro-ring analogs, which directly affects molecular recognition and crystallinity . Generic substitution without these three validated differentiation dimensions introduces uncontrolled variability in solubility, target engagement, and assay reproducibility.

Product-Specific Quantitative Differentiation: (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl vs. Closest Analogs


Stereochemical Purity: Single (S)-Enantiomer vs. Racemic or (R)-Configured Oxazolo[3,4-a]pyrazine Analogs

The target compound is exclusively the (8aS)-configured enantiomer, confirmed by InChI Key JAAJYQCDTYFTFA-RGMNGODLSA-N, which encodes the defined S stereocenter . In contrast, the closely related (8aR)-enantiomer (CAS not assigned) and racemic spiro[6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazine-1,1'-cyclopropane]-3-one (free base, available from Leyan) provide either opposite or undefined stereochemistry . The (S)-enantiomer thus provides defined 100% enantiomeric excess relative to the racemate, eliminating 50% of isomeric ballast that would confound chiral-specific biological recognition.

Chiral resolution Stereochemistry Oxazolo[3,4-a]pyrazine

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of this compound has been explicitly noted to enhance aqueous solubility compared to the free base, making it more suitable for biological and chemical applications . The free base spiro[6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazine-1,1'-cyclopropane]-3-one (available from Leyan, purity unspecified) lacks the hydrochloride counterion and is expected to exhibit lower aqueous solubility, consistent with general salt-form solubility principles . The hydrochloride salt provides improved dissolution for in vitro assay preparation, reducing the need for DMSO or other organic co-solvents that can introduce assay artifacts.

Salt selection Aqueous solubility Formulation

Purity Tier Differentiation: 98% (HPLC) Purity Offering vs. Industry-Standard 95% Purity for Analogous Spirocyclic Building Blocks

Procurement-grade purity for this compound is available at ≥98% (HPLC) from suppliers such as ChemScene (Cat. CS-0463690) and Leyan (Cat. 1534357) . In comparison, the standard purity offering for this compound from Fluorochem (Cat. F330975) and AKSci (Cat. 4303DV) is 95% . The 3% absolute purity differential (98% vs. 95%) translates to a 60% reduction in total impurity load (2% vs. 5% total impurities). For closely related spiro-pyrrolo[1,2-a]pyrazine analogs such as (8'aS)-tetrahydrospiro[cyclopropane-1,3'(2'H)-pyrrolo[1,2-a]pyrazine]-1',4'-dione (CAS 236123-07-2), purity specifications are often not publicly reported .

Compound purity Analytical quality Medicinal chemistry

Conformational Rigidity: Zero Rotatable Bonds vs. Non-Spiro and Spiro-Pyrrolo Analogs

The target compound possesses zero rotatable bonds (computed by Cactvs 3.4.8.18), a direct consequence of the spirocyclopropane junction that locks the oxazolo[3,4-a]pyrazine core into a single rigid conformation . By contrast, non-spiro hexahydro-oxazolo[3,4-a]pyrazin-3-one derivatives (e.g., CAS 91982-32-0) retain 1 rotatable bond, introducing conformational flexibility . Even the spiro-pyrrolo[1,2-a]pyrazine analog (CAS 236123-07-2) possesses 0 rotatable bonds but differs in ring size (pyrrolo vs. oxazolo), altering the spatial orientation of hydrogen bond donor/acceptor groups . The zero-rotatable-bond topology maximizes entropic pre-organization, potentially enhancing target binding affinity through reduced conformational entropy penalty upon binding compared to flexible analogs.

Conformational restriction Scaffold rigidity Molecular recognition

Scaffold-Specific Hydrogen Bond Donor/Acceptor Profile vs. Spiro-Pyrrolo[1,2-a]pyrazine Analogs

The target compound displays 2 hydrogen bond donors and 3 hydrogen bond acceptors (computed by Cactvs 3.4.8.18) . The spiro-pyrrolo[1,2-a]pyrazine-1',4'-dione analog (CAS 236123-07-2, molecular formula C₉H₁₂N₂O₂) also possesses 2 HBD and 3 HBA, but the diketone arrangement (two carbonyl groups vs. one carbonate-type carbonyl in the target oxazolone) alters the spatial distribution and strength of hydrogen bond acceptor sites . This difference in pharmacophoric geometry, despite identical HBD/HBA counts, means the two scaffolds are not interchangeable in structure-based drug design without re-optimization of key binding interactions.

Pharmacophore Hydrogen bonding Scaffold hopping

Vendor-Price Accessibility: Competitive 98% Purity Tier Pricing vs. Premium Single-Enantiomer Spiro Building Blocks

At the 250 mg scale, pricing for the ≥98% purity tier (ChemScene Cat. CS-0463690) is approximately USD 686.00 . For comparison, the 95% purity tier from Fluorochem (Cat. F330975) is priced at £933.00 (≈ USD 1,180) for the same 250 mg quantity . This represents a ~42% cost premium for lower-purity material, making the 98% purity tier both higher quality and more economical. For the racemic free base analog (Leyan, purity unspecified), pricing is not publicly listed, which introduces procurement uncertainty .

Procurement cost Building block Supply chain

Procurement-Driven Application Scenarios for (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl (CAS 1427514-87-1)


Chiral Fragment Library Design and Diversity-Oriented Synthesis (DOS)

The single (S)-enantiomer with zero rotatable bonds provides a fully pre-organized, three-dimensional fragment for chiral fragment library construction . The defined stereochemistry (100% ee) eliminates the need for post-synthetic chiral separation, accelerating hit-to-lead timelines in fragment-based drug discovery (FBDD) campaigns. The hydrochloride salt ensures aqueous solubility for biochemical fragment screening at concentrations up to 1-10 mM without exceeding recommended DMSO levels.

Kinase Inhibitor Scaffold Exploration via Spirocyclopropane-Constrained ATP-Mimetic Cores

The oxazolo[3,4-a]pyrazine scaffold resembles privileged kinase hinge-binding motifs found in multiple FDA-approved inhibitors . The spirocyclopropane moiety introduces a unique vector for substituent attachment at the cyclopropane ring, enabling exploration of ribose-pocket and solvent-exposed regions distinct from planar heteroaromatic scaffolds. Procurement at 98% purity ensures reliable SAR interpretation without impurity-driven false kinase inhibition signals.

Neuropeptide S Receptor (NPSR) Antagonist Optimization Using Spiro-Constrained Oxazolo[3,4-a]pyrazine Cores

SHA-68, the prototypical NPSR antagonist (IC₅₀ = 22.0-23.8 nM), contains a 3-oxo-1,1-diphenyl-oxazolo[3,4-a]pyrazine core . The target compound replaces the gem-diphenyl substitution with a spirocyclopropane, providing a conformationally distinct chemotype for exploring NPSR antagonist SAR with potentially differentiated off-target selectivity profiles. The single (S)-enantiomer is critical for chiral recognition at the NPSR binding site.

Analytical Reference Standard for Chiral HPLC Method Development of Spirocyclic Building Blocks

With a well-defined (8aS) stereocenter, zero rotatable bonds, and commercial availability at 98% purity, this compound serves as a calibration standard for developing chiral HPLC separation methods for spirocyclic oxazolo-pyrazine libraries . The hydrochloride salt form simplifies mobile phase preparation compared to free-base analogs that may require acidic modifiers.

Quote Request

Request a Quote for (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.